molecular formula C48H76O19 B1244895 Acankoreoside A

Acankoreoside A

Cat. No.: B1244895
M. Wt: 957.1 g/mol
InChI Key: OSXJYFIVZQMFMF-ATHBPGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acankoreoside A is a lupane-type triterpenoid saponin primarily isolated from Acanthopanax species, such as A. gracilistylus and A. koreanum . Structurally, it features a lupane skeleton with functional groups at C-3, C-23, and C-28, including a carboxyl group at C-23 and a glycosyl moiety at C-28 . Pharmacologically, it exhibits significant anti-inflammatory activity by suppressing NF-κB signaling, reducing TNF-α, IL-1β, and HMGB1 secretion in macrophages . Additionally, it demonstrates neuroprotective effects in cerebral infarction models by reducing brain edema and infarct volume .

Properties

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-20(2)22-10-15-48(17-16-45(5)23(29(22)48)8-9-26-44(4)13-12-28(50)47(7,42(59)60)27(44)11-14-46(26,45)6)43(61)67-41-36(57)33(54)31(52)25(65-41)19-62-39-37(58)34(55)38(24(18-49)64-39)66-40-35(56)32(53)30(51)21(3)63-40/h21-41,49-58H,1,8-19H2,2-7H3,(H,59,60)/t21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44+,45+,46+,47-,48-/m0/s1

InChI Key

OSXJYFIVZQMFMF-ATHBPGJJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C(=O)O)O)C)C(=C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C(=O)O)O)C)C(=C)C)O)O)O)CO)O)O)O

Synonyms

acankoreoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between Acankoreoside A and related compounds:

Compound Molecular Weight Key Structural Features Biological Activities Source References
This compound 958.5 (est.) C-23: -COOH; C-28: glycosylated Anti-inflammatory (NF-κB, TNF-α, HMGB1 inhibition), neuroprotective, cytotoxic A. gracilistylus leaves
Acankoreoside B 958.5157 C-23: -COOH; differs in glycosylation pattern Similar anti-inflammatory activity to this compound but lower HMGB1 inhibition A. gracilistylus leaves
Acantrifoside A 942.4 (est.) C-23: -CH2OH; lacks C-11 hydroxyl group Moderate anti-inflammatory activity; weaker NF-κB inhibition A. gracilistylus leaves
Impressic Acid 486.6 Aglycone; C-23: -COOH; no glycosylation Anti-inflammatory (NFAT inhibition), upregulates PPAR Schefflera impressa
Acankoreagenin 486.6 Aglycone; C-23: -COOH; no glycosylation Cytotoxic (A549, HL-60), anti-HMGB1 activity Schefflera octophylla
Acankoreanogenin A 472.7 C-23: -CH3; C-11: hydroxyl group Strong anti-HMGB1 activity; limited anti-inflammatory effects A. gracilistylus leaves

Key Research Findings

Anti-Inflammatory Activity :

  • This compound and B inhibit LPS-induced TNF-α and IL-1β production in RAW 264.7 macrophages. This compound shows superior HMGB1 suppression compared to Acankoreoside B .
  • Structure-Activity Relationship (SAR) : The carboxyl group at C-23 enhances anti-inflammatory effects, while hydroxyl groups at C-11 reduce activity. This compound’s glycosylation at C-28 improves bioavailability compared to aglycones like impressic acid .

Cytotoxic Effects :

  • This compound and acankoreagenin exhibit cytotoxicity against A549 (lung cancer) and HL-60 (leukemia) cells, with IC50 values ranging from 10–50 μM .

Neuroprotection :

  • This compound reduces cerebral infarction volume by 40–50% in rat models, outperforming analogs like Acankoreoside B .

Chemogenomic Similarity: A structurally similar compound (CHEMBL1986122) shares a Tanimoto coefficient of 0.91 with this compound and shows potent tumor growth inhibition (GI50 = 43.05 nM) .

Pharmacological Advantages and Limitations

Compound Advantages Limitations
This compound Broad-spectrum anti-inflammatory, neuroprotective Low oral bioavailability due to glycosylation
Acankoreoside B Synergistic effects with this compound Weaker HMGB1 inhibition
Impressic Acid High PPAR activation Poor solubility and rapid metabolism
Acankoreanogenin A Potent anti-HMGB1 activity Limited data on in vivo efficacy

Q & A

Basic: What are the standard protocols for isolating Acankoreoside A from Acanthopanax gracilistylus?

This compound is isolated via methanol extraction followed by sequential partitioning and chromatography. Fresh leaves of A. gracilistylus are dried, ground, and extracted with hot methanol. The extract is concentrated, dissolved in water, and partitioned into ethyl acetate and n-butanol fractions. The n-butanol layer undergoes reversed-phase chromatography using methanol-water gradients, with subsequent silica gel column chromatography (chloroform-methanol-water) to isolate pure this compound. Purity (>98%) is confirmed via HPLC .

Basic: How is the structural identification of this compound validated in pharmacological studies?

Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). Key spectral signals include:

  • ¹H NMR : Olefinic protons (δ 4.69, 4.56 ppm for H-29), carboxyl group (δ 12.3 ppm for C-28).
  • ¹³C NMR : Lupane skeleton signals (e.g., C-3 at δ 89.2 ppm for glycosylation site).
  • MS : Molecular ion peak at m/z 943 [M+Na]⁺.
    These data are cross-referenced with prior studies for consistency .

Advanced: What molecular mechanisms underlie this compound's anti-inflammatory effects?

This compound inhibits NF-κB activation in LPS-stimulated macrophages, suppressing TNF-α, IL-1β, and HMGB1 secretion. Key steps:

  • NF-κB pathway : Blocks IκBα degradation, preventing nuclear translocation of p65.
  • Cytokine modulation : Reduces mRNA and protein levels of TNF-α/IL-1β via qPCR and ELISA.
  • HMGB1 regulation : Western blotting shows dose-dependent inhibition of extracellular HMGB1 release .

Advanced: How do structural modifications at C-23 and C-11 influence this compound's bioactivity?

The carboxyl group (-COOH) at C-23 enhances anti-inflammatory potency compared to -CH2OH or -CHO substituents. For example:

  • C-23 -COOH (this compound): IC₅₀ = 18.2 µM for TNF-α suppression.
  • C-23 -CH2OH (Acankoreoside B): IC₅₀ = 32.5 µM.
    Hydroxylation at C-11 reduces activity, suggesting steric hindrance or altered binding affinity. SAR studies recommend prioritizing C-23 functionalization for optimization .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) arise from methodological differences. Solutions include:

  • Standardized assays : Use identical LPS concentrations (e.g., 100 ng/mL) and macrophage models (e.g., RAW 264.7).
  • Analytical validation : Cross-validate cytokine measurements via ELISA and multiplex assays.
  • Batch consistency : Ensure compound purity (>98%) via HPLC and NMR for each experiment .

Advanced: What in silico strategies predict this compound's interactions with inflammatory targets?

Computational approaches include:

  • Molecular docking : Simulate binding to NF-κB p65 subunit (PDB ID: 1LE9) using AutoDock Vina.
  • MD simulations : Assess stability of this compound-TLR4/MD2 complex over 100 ns trajectories.
  • QSAR modeling : Correlate C-23 substituent electronegativity with TNF-α inhibition .

Basic: What analytical techniques ensure purity and stability of this compound in pharmacological studies?

  • Purity : HPLC (C18 column, acetonitrile-water gradient, UV detection at 210 nm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring for decomposition products (e.g., deglycosylation fragments) .

Advanced: What experimental models are appropriate for evaluating this compound's therapeutic potential beyond inflammation?

  • Cancer : Cytotoxicity assays in A549 (lung) and MCF-7 (breast) cell lines (MTT assay).
  • Neuroprotection : LPS-induced microglial activation models (BV2 cells) for neuroinflammation.
  • In vivo validation : Collagen-induced arthritis (CIA) in mice, measuring joint swelling and cytokine levels .

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